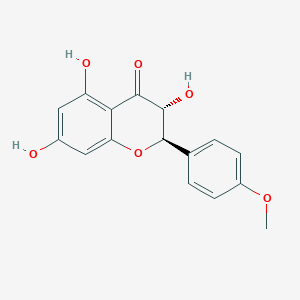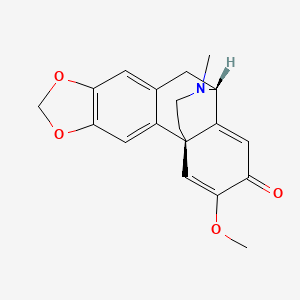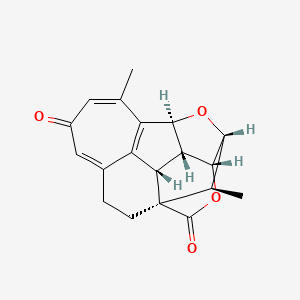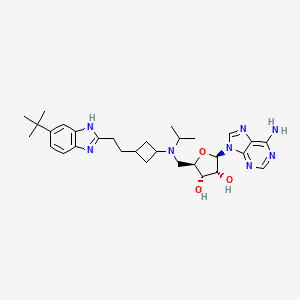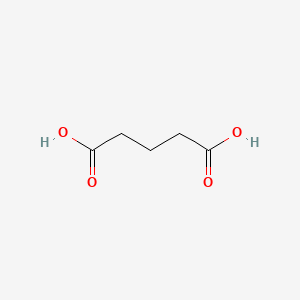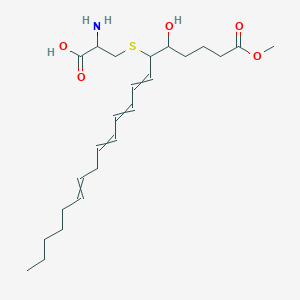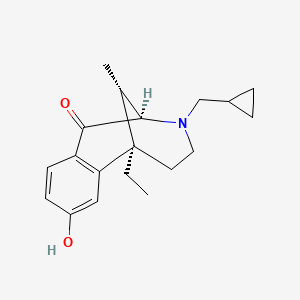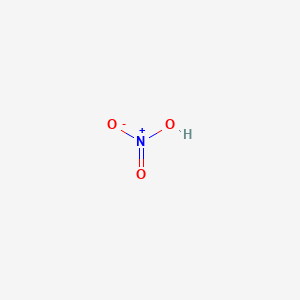
Dimemorfan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimemorfan, also known as 3,17-dimethylmorphinan, is an antitussive (cough suppressant) of the morphinan family . It is widely used in Japan and is also marketed in Spain and Italy . The drug was developed by Yamanouchi Pharmaceutical (now Astellas Pharma) and introduced in Japan in 1975 .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. One method involves a succinct synthesis from commercially available 3-hydroxymorphinan . Another efficient synthesis of this compound starts from dextromethorphan .
Molecular Structure Analysis
This compound is an organic compound known as morphinans . These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic . The molecular formula of this compound is C18H25N .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.398 Da . The solubility of this compound has been studied in solutions of various pH values . It was found to be almost constant at low pH, reached a maximum at pH 6.6, and decreased significantly with further increase of pH .
作用機序
Dimemorfan acts as a potent agonist of the σ1 receptor . Unlike dextromethorphan and dextrorphan, it does not act significantly as an NMDA receptor antagonist, thereby lacking dissociative effects and having reduced side effects and abuse potential . It has been suggested that this compound protects against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation .
Safety and Hazards
特性
CAS番号 |
36309-01-0 |
|---|---|
分子式 |
C18H25N |
分子量 |
255.4 g/mol |
IUPAC名 |
(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 |
InChIキー |
KBEZZLAAKIIPFK-NJAFHUGGSA-N |
異性体SMILES |
CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |
SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
正規SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
関連するCAS |
36304-84-4 (phosphate salt[1:1]) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


